

An In-depth Technical Guide to the Fundamental Properties of 9-Methylanthracene

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Compound of Interest

Compound Name: 9-Methylanthracene

Cat. No.: B110197

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of **9-Methylanthracene**, a fluorescent aromatic hydrocarbon. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document details its chemical and physical characteristics, spectroscopic profile, synthesis, and safety protocols. All quantitative data is presented in clear, tabular formats for ease of reference. Detailed experimental methodologies for its synthesis and characterization are provided, along with visual workflows to aid in comprehension.

Chemical and Physical Properties

9-Methylanthracene is a tricyclic aromatic hydrocarbon. The presence of the methyl group at the 9-position influences its electronic properties and reactivity compared to the parent anthracene molecule.

Table 1: General and Physical Properties of **9-Methylanthracene**

Property	Value	Reference(s)
Chemical Formula	C ₁₅ H ₁₂	[1][2]
Molecular Weight	192.26 g/mol	[1][2]
CAS Number	779-02-2	[1][3]
Appearance	Yellow to gold crystalline solid	[3][4]
Melting Point	77-81.5 °C	[1][5]
Boiling Point	196-197 °C at 12 mmHg	[1][5]
Density	1.066 g/mL at 25 °C	[1]
Solubility	Insoluble in water. Soluble in toluene and slightly soluble in benzene.	[4][6]

Spectroscopic Properties

9-Methylanthracene exhibits characteristic absorption and fluorescence spectra, making it useful as a fluorescent probe and a building block for fluorescent materials.[6]

Table 2: Spectroscopic Data for **9-Methylanthracene**

Spectrum	Wavelength (nm)	Solvent	Reference(s)
UV-Vis Absorption (λ _{max})	366, 385, 405	Cyclohexane	[7]
Fluorescence Emission (λ _{em})	413	Not Specified	[7]

Note on NMR Spectroscopy:

- ¹H NMR (in CDCl₃): Characteristic peaks are expected in the aromatic region (approx. 7.0-8.5 ppm) and a singlet for the methyl protons (approx. 2.7 ppm).

- ^{13}C NMR (in CDCl_3): Signals for the aromatic carbons are observed between approximately 125-132 ppm, with a distinct signal for the methyl carbon around 14.5 ppm.[8][9]

Synthesis of 9-Methylanthracene

A common and effective method for synthesizing **9-Methylanthracene** is a two-step process. The first step involves the Friedel-Crafts acylation of anthracene to produce 9-acetylanthracene. The second step is the reduction of the ketone group to a methyl group. Two common reduction methods are the Wolff-Kishner reduction and the Clemmensen reduction.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation of Anthracene to 9-Acetylanthracene

- Materials:
 - Anthracene (purified)
 - Anhydrous benzene
 - Acetyl chloride
 - Anhydrous aluminum chloride
 - Ice
 - Concentrated hydrochloric acid
 - 95% Ethanol
- Procedure:
 - In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, suspend anthracene in anhydrous benzene and acetyl chloride.
 - Cool the mixture to between -5°C and 0°C using an ice-salt bath.
 - Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 0°C .

- After the addition is complete, stir the mixture for an additional 30 minutes, then allow it to warm to 10°C.
- The resulting red complex is collected by suction filtration and washed with dry benzene.
- The complex is then hydrolyzed by adding it in small portions to a mixture of ice and concentrated hydrochloric acid with stirring.
- Allow the mixture to warm to room temperature, and collect the crude 9-acetylanthracene by suction filtration.
- Purify the crude product by recrystallization from 95% ethanol.

Step 2: Reduction of 9-Acetylanthracene to **9-Methylanthracene**

Method A: Wolff-Kishner Reduction (Huang-Minlon Modification)

- Materials:
 - 9-Acetylanthracene
 - Hydrazine hydrate (85%)
 - Potassium hydroxide (KOH)
 - Diethylene glycol
- Procedure:
 - In a round-bottom flask fitted with a reflux condenser, combine 9-acetylanthracene, diethylene glycol, and hydrazine hydrate.
 - Add potassium hydroxide pellets to the mixture.
 - Heat the mixture to reflux (approximately 100-120°C) for 1-2 hours to form the hydrazone.
 - Remove the reflux condenser and replace it with a distillation head.

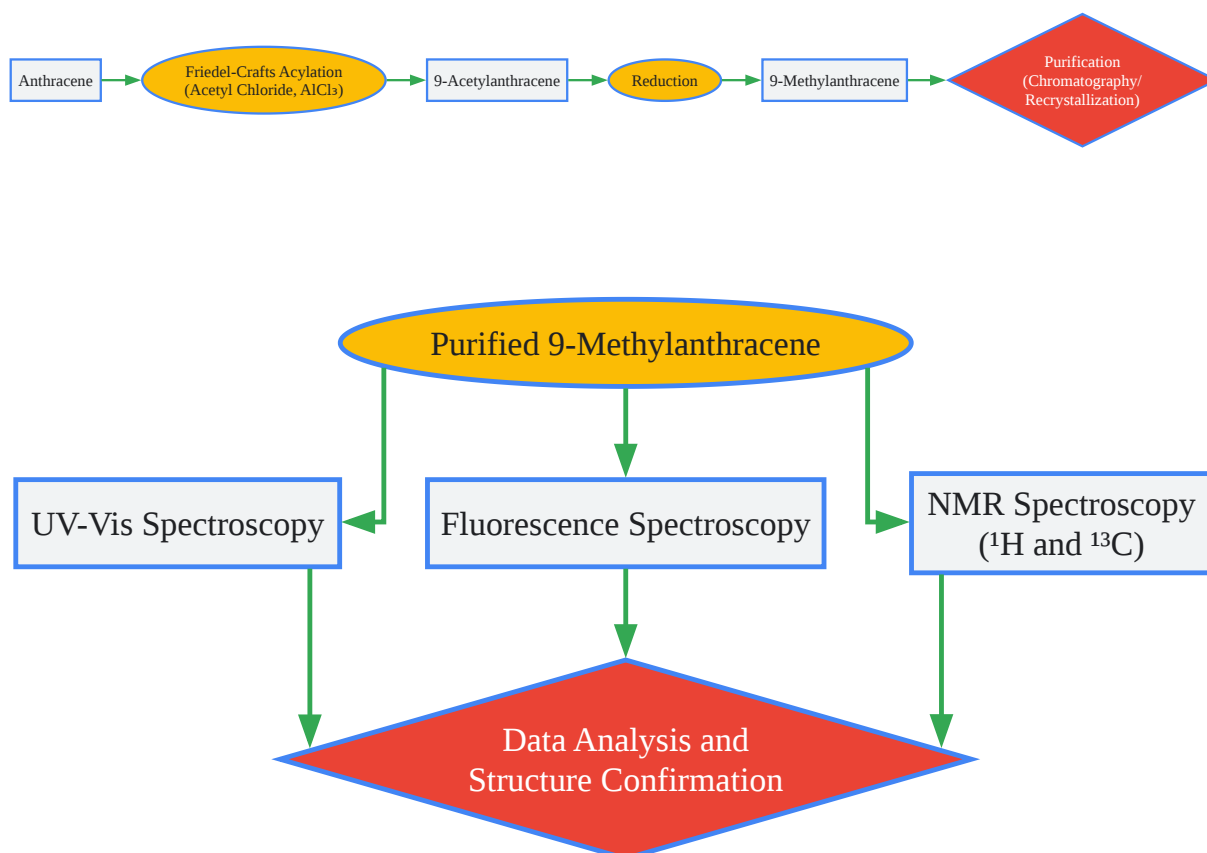
- Continue heating to distill off water and excess hydrazine, allowing the reaction temperature to rise to 190-200°C.
- Maintain this temperature until the evolution of nitrogen ceases.
- Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., toluene).
- Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO_4), and remove the solvent under reduced pressure.
- The crude **9-Methylanthracene** can be purified by column chromatography or recrystallization.

Method B: Clemmensen Reduction

- Materials:
 - 9-Acetylanthracene
 - Mossy zinc
 - Mercuric chloride
 - Concentrated hydrochloric acid
 - Toluene
- Procedure:
 - Prepare amalgamated zinc by mixing mossy zinc with a solution of mercuric chloride in dilute hydrochloric acid.
 - Decant the aqueous solution and add water, concentrated hydrochloric acid, and toluene to the amalgamated zinc.
 - Add 9-acetylanthracene to the mixture.

- Heat the mixture to reflux with vigorous stirring for 4-6 hours.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Separate the organic layer and extract the aqueous layer with additional toluene.
- Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude **9-Methylanthracene** by column chromatography or recrystallization.

Synthesis Workflow Diagram



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